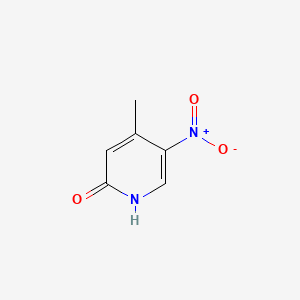![molecular formula C6H4O3 B1296527 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione CAS No. 10374-07-9](/img/structure/B1296527.png)
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione
Overview
Description
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione is a chemical compound with the molecular formula C6H4O3 . It has a molecular weight of 124.1 .
Synthesis Analysis
The compound has been used as an acetylene equivalent in both 1,3-dipolar and Diels–Alder cycloadditions . It reacts readily with a variety of reagents, including N-benzylideneaniline N-oxide, nitrile oxides, diazomethane, cyclopentadiene, tetracyclone, anthracene, 1,2,5-triphenylphosphole 1-oxide, and 1,3-diphenylisobenzofuran .Molecular Structure Analysis
The molecular structure of 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione is represented by the InChI code: 1S/C6H4O3/c7-5-3-1-2-4(3)6(8)9-5/h1-4H .Chemical Reactions Analysis
As mentioned earlier, 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione has been used as an acetylene equivalent in both 1,3-dipolar and Diels–Alder cycloadditions . The structures and stereochemistry of the adducts were deduced from their NMR data .Physical And Chemical Properties Analysis
The compound has a molecular weight of 124.1 . Unfortunately, no further physical and chemical properties were found in the search results.Scientific Research Applications
Acetylene Equivalent in Cycloadditions
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione has been used as an acetylene equivalent in both 1,3-dipolar and Diels–Alder cycloadditions . It reacts readily with a variety of reagents, including N-benzylideneaniline N-oxide, nitrile oxides, diazomethane, cyclopentadiene, tetracyclone, anthracene, 1,2,5-triphenylphosphole 1-oxide, and 1,3-diphenylisobenzofuran .
Synthesis of Chalcone Derivatives
This compound is used in the synthesis of a series of chalcone derivatives by reacting with arylaldehydes . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds.
Mechanism of Action
Target of Action
It is known to react readily with a variety of reagents, including n-benzylideneaniline n-oxide, nitrile oxides, diazomethane, cyclopentadiene, tetracyclone, anthracene, 1,2,5-triphenylphosphole 1-oxide, and 1,3-diphenylisobenzofuran .
Mode of Action
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione acts as an acetylene equivalent in both 1,3-dipolar and Diels–Alder cycloadditions . It forms adducts with its targets, and the structures and stereochemistry of these adducts were deduced from their NMR data . In all cases, the sterically favored anti-isomers are formed exclusively .
Biochemical Pathways
It is known that when subjected to flash vacuum pyrolysis, the adducts undergo thermal fragmentation, either by a retro-cleavage or by loss of maleic anhydride to form products that are derived formally from the reaction of acetylene in the cycloaddition step .
Result of Action
It is known that the compound’s action results in the formation of adducts with its targets .
Action Environment
It is known that the compound reacts readily with a variety of reagents , suggesting that its action may be influenced by the presence of these reagents in the environment.
Future Directions
properties
IUPAC Name |
3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-5-3-1-2-4(3)6(8)9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREQZAHSEPNASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337469 | |
| Record name | 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione | |
CAS RN |
10374-07-9 | |
| Record name | 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione a useful reagent in organic synthesis?
A1: 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione acts as a synthetic equivalent for acetylene in cycloaddition reactions [, ]. This means it can participate in reactions with various dienes and other partners to form cyclic structures that would otherwise require the use of acetylene, a highly reactive and difficult-to-handle gas. This compound offers a safer and more convenient alternative for incorporating an acetylene moiety into complex molecules.
Q2: How does the stereochemistry of the cycloaddition products formed with 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione compare to those formed with acetylene itself?
A2: Research indicates that 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione generally forms the sterically favored anti-isomers exclusively in both 1,3-dipolar cycloadditions and Diels-Alder reactions []. This high stereoselectivity is valuable in organic synthesis, as it simplifies the product mixture and can be crucial for achieving desired biological activities in the final target molecules. While acetylene itself can also participate in stereoselective cycloadditions, the specific stereochemical outcome depends on the reaction conditions and the nature of the other reactants.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1296445.png)


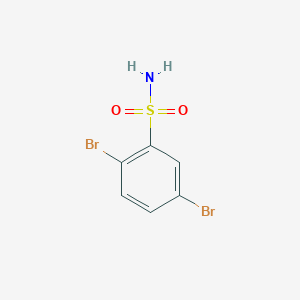
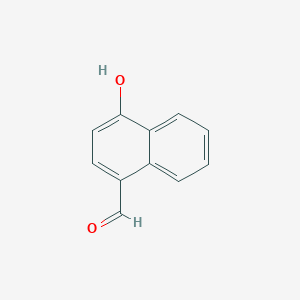

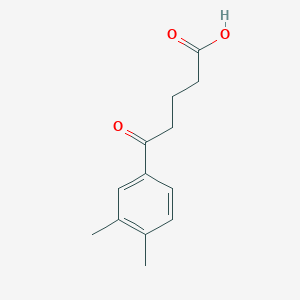
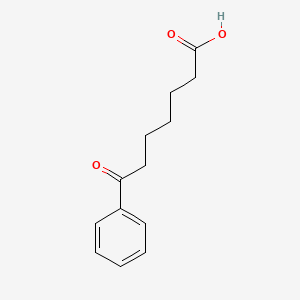
![Ethyl 2-[(4-nitrobenzoyl)amino]acetate](/img/structure/B1296460.png)

